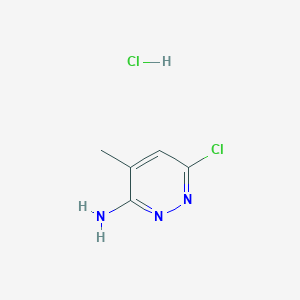

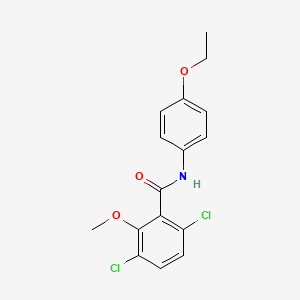

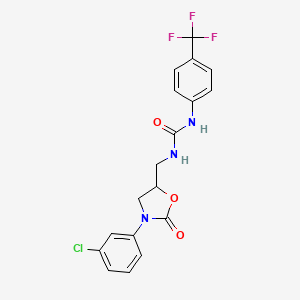

![molecular formula C28H25N3O2S B2509201 3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793887-58-7](/img/structure/B2509201.png)

3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a derivative of pyrrolo[3,2-d]pyrimidine, which is a heterocyclic aromatic organic compound. Pyrrolopyrimidines are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents in drug discovery.

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related compounds often includes condensation reactions, as seen in the synthesis of a pyrimidine derivative involving a condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . Another example includes the synthesis of a thieno[3,2-d]pyrimidin-4-yl derivative through a series of reactions starting from 3-aminothiophene-2-carboxylate, involving chlorination and condensation steps . These methods highlight the complexity and the necessity of careful planning in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of pyrrolo[3,2-d]pyrimidine derivatives is often confirmed using X-ray single crystal diffraction (XRD) and supported by various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy . Density functional theory (DFT) calculations are also employed to optimize the geometric parameters and to compare them with experimental data . The molecular electrostatic potential (MEP) surface maps are investigated to understand the electronic properties of the molecules .

Chemical Reactions Analysis

Pyrrolo[3,2-d]pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, compounds containing active methylene groups can react with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, leading to the formation of thiadiazolo[3,2-a]pyrimidine derivatives . These reactions are crucial for the modification of the core structure to enhance biological activity or to introduce new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as methoxy, methyl, and phenyl groups can affect the compound's solubility, stability, and reactivity. The intermolecular interactions and crystal packing can be analyzed using Hirshfeld surface analysis, which provides insight into the solid-state properties of the compound . The biological activities of these compounds, such as their inhibitory effects on enzymes or receptors, are often a direct result of their chemical properties .

Case Studies

Several case studies demonstrate the potential of pyrrolo[3,2-d]pyrimidine derivatives as therapeutic agents. For example, one derivative showed potent inhibitory activity against ROCK inhibitors, with significant effects on cell morphology and migration . Another derivative exhibited strong antibacterial activity against various microbial strains . Additionally, certain derivatives have shown promising anticancer activity against various human cancer cell lines, highlighting their potential in cancer therapy . These case studies underscore the importance of pyrrolo[3,2-d]pyrimidine derivatives in drug discovery and development.

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds : A study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as COX-1/COX-2 inhibitors, highlighting their potential in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antibacterial Agents : Another research explored the antibacterial efficacy of 2,4-diamino-5-benzylpyrimidines against anaerobic organisms, offering insights into the development of new antibiotics. The study indicated that these compounds have activity comparable to or better than metronidazole against specific anaerobic bacteria (B. Roth, M. Y. Tidwell, R. Ferone, et al., 1989).

Anticancer and Antifungal Applications : Research into pyrimidine derivatives has shown that they possess potent anticancer and antifungal properties. Synthesis and characterization of these compounds have led to the identification of molecules with significant activity against various cancer cell lines and fungi, illustrating the versatility of pyrimidine-based compounds in medicinal chemistry (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Chemical Synthesis and Material Science

Corrosion Inhibition : Studies on pyridopyrimidinone derivatives have shown their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application is crucial for protecting industrial machinery and infrastructure from corrosion, highlighting the importance of such compounds in materials science (Y. Abdallah, K. Shalabi, Nesma M. Bayoumy, 2018).

Microwave-Assisted Synthesis : A recent study reported the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluated for their antiproliferative activity against cancer cell lines. This research not only showcases the advancement in synthetic methodologies but also the potential of these compounds in cancer research (P. Nagaraju, P. Reddy, P. Padmaja, V. Ugale, 2020).

特性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2S/c1-19-8-10-21(11-9-19)18-34-28-30-25-24(22-6-4-3-5-7-22)16-29-26(25)27(32)31(28)17-20-12-14-23(33-2)15-13-20/h3-16,29H,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSBNIOVAGQKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

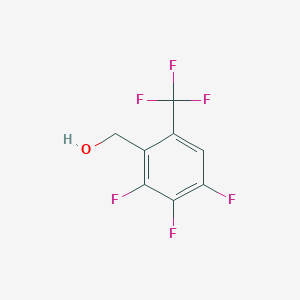

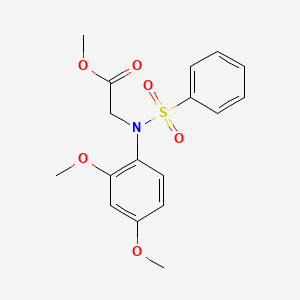

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)

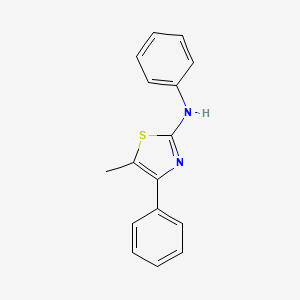

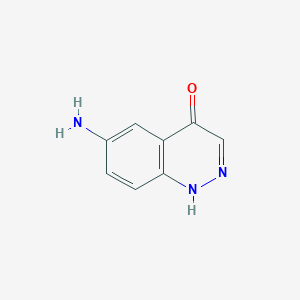

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)

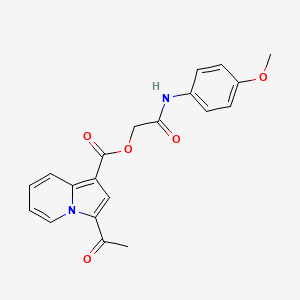

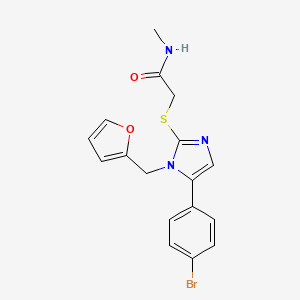

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)

![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)